N-BUTYL-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
Overview
Description
N-BUTYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is a chemical compound with the molecular formula C10H21N3O2 It is a member of the urea derivatives family, which are known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions are mild, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of N-BUTYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction is monitored and controlled to optimize the conditions for maximum efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific substitution being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N-BUTYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA oxide, while reduction may yield N-BUTYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA alcohol.
Scientific Research Applications
N-BUTYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-BUTYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-BUTYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA can be compared with other similar compounds, such as:
- N-(tert-butyl)-N’-(4-morpholinylmethyl)urea
- N-ethyl-N’-(4-morpholinylmethyl)urea
- N-isopropyl-N’-(4-morpholinylmethyl)urea
These compounds share similar structural features but differ in their substituents, which can affect their chemical and biological properties. N-BUTYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is unique due to its specific combination of functional groups, which may confer distinct reactivity and biological activity.
Properties
IUPAC Name |
1-butyl-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-3-8-17-16(20)18-15-6-4-14(5-7-15)13-19-9-11-21-12-10-19/h4-7H,2-3,8-13H2,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAWTOXRICUCBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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